3-Bromo-6-fluoro-1,2-benzoxazole
Description
Contextualization within Heterocyclic Chemistry: The Benzisoxazole Scaffold
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in chemistry and biology. nih.gov The benzisoxazole scaffold, a bicyclic system where a benzene (B151609) ring is fused to an isoxazole (B147169) ring, is a prominent member of this class. wikipedia.orgwikipedia.org This structural motif is found in a wide array of pharmacologically active molecules, demonstrating its versatility in drug discovery. nih.govrsc.org The arrangement of atoms in the benzisoxazole ring allows for various interactions with biological targets, making it a valuable building block for medicinal chemists. researchgate.net
The compound 3-Bromo-6-fluoro-1,2-benzoxazole is a specific derivative of this important scaffold. Its chemical formula is C₇H₃BrFNO, and it has a molecular weight of 216.01 g/mol . biosynth.comuni.lu The core of this molecule is the 1,2-benzisoxazole (B1199462) structure, which is an aromatic organic compound. wikipedia.org The presence of this scaffold imparts a degree of stability to the molecule. wikipedia.org
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1379329-15-3 |
| Molecular Formula | C₇H₃BrFNO |
| Molecular Weight | 216.01 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC2=C(C=C1F)ON=C2Br |
| InChI Key | GVNWURFIAZOGRY-UHFFFAOYSA-N |
This data is compiled from multiple sources. biosynth.comuni.lusmolecule.com
Significance of Halogenation (Bromine and Fluorine) in 1,2-Benzoxazole Derivatives
The introduction of halogen atoms, such as bromine and fluorine, into the benzisoxazole structure is a key strategy in medicinal chemistry to modulate the compound's properties. Halogenation can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability, which in turn can enhance its biological activity. nih.govresearchgate.net
In the case of this compound, the presence of both bromine and fluorine atoms is particularly noteworthy. The bromine atom, a larger and more polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. researchgate.net Bromination is often employed to increase the potency of bioactive compounds. researchgate.net The fluorine atom, on the other hand, is small and highly electronegative. Its incorporation can alter the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. nih.gov The presence of an electron-withdrawing group like fluorine is known to favor halogenation reactions. globalresearchonline.netglobalresearchonline.net
The unique combination of bromine and fluorine in this compound is thought to enhance its stability and binding affinity to biological targets, distinguishing it from analogues containing single halogens or no halogens at all. smolecule.com
Historical Context and Evolution of Benzoxazole (B165842) and Benzisoxazole Research
The study of heterocyclic compounds dates back to the mid-19th century. globalresearchonline.net Benzoxazole and its isomer, benzisoxazole, have long been recognized for their potential in various applications, including as starting materials for the synthesis of more complex, biologically active structures. wikipedia.orgresearchgate.net
Early research focused on the fundamental synthesis and reactivity of these ring systems. Over time, with the advancement of synthetic methodologies, a vast number of derivatives have been prepared and evaluated for their pharmacological properties. A significant milestone in this area was the discovery that benzisoxazole-containing compounds could act as potent antipsychotic agents by targeting serotonin (B10506) and dopamine (B1211576) receptors. taylorandfrancis.com This led to the development of successful drugs like risperidone. nih.govwikipedia.org
The evolution of research in this field has been marked by the continuous development of more efficient and environmentally friendly synthetic methods. researchgate.netchim.it Techniques such as microwave-assisted synthesis and mechanochemical methods have been employed to produce benzoxazole derivatives with higher yields and reduced environmental impact. smolecule.com The ongoing exploration of the chemical space around the benzisoxazole scaffold continues to yield novel compounds with a wide range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. rsc.orgtaylorandfrancis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWURFIAZOGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379329-15-3 | |
| Record name | 3-bromo-6-fluoro-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Reaction Mechanisms of 3 Bromo 6 Fluoro 1,2 Benzoxazole
Nucleophilic and Electrophilic Substitution Reactions at Halogenated Sites
The halogen atoms on 3-Bromo-6-fluoro-1,2-benzoxazole are primary sites for substitution reactions. The bromine atom at the 3-position, attached to an sp²-hybridized carbon of the isoxazole (B147169) ring, is particularly susceptible to nucleophilic substitution, often via transition-metal-catalyzed pathways. This reactivity allows for the introduction of a wide array of functional groups.
Conversely, the fluorine atom on the benzene (B151609) ring is generally less reactive towards classical nucleophilic aromatic substitution (SNAr) due to the high strength of the C-F bond. However, its strong electron-withdrawing nature activates the benzene ring for certain transformations. Electrophilic aromatic substitution on the benzene ring is also possible, with the fluorine atom and the fused isoxazole ring directing the position of incoming electrophiles. The bromine atom can be replaced by various functional groups through nucleophilic substitution reactions. smolecule.com
Oxidation and Reduction Pathways of the Benzoxazole (B165842)/Benzisoxazole Core
The benzisoxazole core of the molecule can undergo both oxidation and reduction, leading to different classes of compounds. smolecule.com The N-O bond within the isoxazole ring is a key feature, susceptible to reductive cleavage under various conditions, which can lead to ring-opening reactions. This pathway can yield ortho-functionalized aminophenol derivatives, which are valuable synthetic intermediates.
Cyclic voltammetry studies on related benzoxazole structures have identified distinct redox processes. acs.org These studies reveal that both the monomeric benzoxazole unit and its polymeric forms exhibit reversible oxidation and reduction potentials, indicating the stability of the resulting radical ions. acs.org The electrochemical behavior is crucial for applications in materials science, such as in the development of redox-active polymers for batteries. acs.org
Table 1: Electrochemical Properties of a Benzoxazole Monomer This table presents cyclic voltammetry data for a representative benzoxazole monomer, illustrating the redox potentials associated with the heterocyclic core.
| Redox Process | Half-Wave Potential (E₁/₂) vs Ag/AgNO₃ |
| Oxidation | -1.05 V |
| Reduction | -1.83 V |
| Data sourced from a study on pyridinium-benzoxazole-based anode materials. acs.org |
Cross-Coupling Reactions for Molecular Diversification (e.g., Suzuki, Heck)
The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules by forming new carbon-carbon bonds. smolecule.commasterorganicchemistry.com
The Suzuki-Miyaura coupling is one of the most powerful methods employed for this purpose. It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The use of this compound in Suzuki reactions allows for the direct attachment of aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position, rapidly generating a library of diverse derivatives. nih.govnih.gov
The Heck reaction provides another avenue for C-C bond formation, coupling the aryl bromide with an alkene. masterorganicchemistry.com This palladium-catalyzed process typically forms a new bond between the carbon of the C-Br bond and one of the sp² carbons of the alkene, resulting in a substituted alkene product. masterorganicchemistry.comresearchgate.net This method is particularly useful for introducing vinyl groups or extending carbon chains.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table outlines typical components and conditions for the Suzuki-Miyaura cross-coupling reaction, applicable to substrates like this compound.
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkylboronic ester nih.gov | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd-CataCXium A-G3 masterorganicchemistry.comnih.gov | Catalyzes the reaction cycle |
| Base | K₂CO₃, TMSOK nih.gov | Activates the organoboron reagent |
| Solvent | 2-MeTHF, 1,4-Dioxane nih.govnih.gov | Reaction medium |
| Conditions are based on general protocols for Suzuki-Miyaura reactions. nih.govnih.gov |
Cascade and Cyclization Reaction Mechanisms Involving 1,2-Benzoxazole Precursors
The benzoxazole/benzisoxazole skeleton is a versatile precursor in cascade and cyclization reactions, enabling the construction of more complex, fused heterocyclic systems. rsc.org These reactions often proceed through a sequence of intramolecular events, efficiently building molecular complexity in a single synthetic operation.
One notable example is the yttrium-catalyzed ring-opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. rsc.org This process involves a nucleophilic attack from the benzoxazole onto a propargyl cation, followed by ring-opening and a regioselective ring-closure to form 1,4-benzoxazine scaffolds. rsc.org Although this example starts with a benzoxazole, the principles can be extended to benzisoxazole derivatives, where the N-O bond cleavage can initiate similar cascades. Such cascade reactions are instrumental in synthesizing diverse polycyclic frameworks from relatively simple starting materials. researchgate.netnih.govnih.govrsc.org
Halogen Exchange Reactions and Further Functionalization
The bromine atom at the 3-position can be swapped for other halogens or converted into an organometallic species through halogen-metal exchange. This reaction significantly broadens the synthetic utility of the parent compound. Using reagents like isopropylmagnesium chloride, a regioselective halogen-metal exchange can be performed. organic-chemistry.orgresearchgate.net This generates a Grignard reagent or an organolithium species, which can then be quenched with a wide variety of electrophiles to introduce new functional groups.
This strategy is particularly powerful because it converts the relatively unreactive C-Br bond into a highly nucleophilic carbon center. This intermediate can react with aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and other electrophiles, providing access to a vast range of derivatives that are not directly accessible through other means. organic-chemistry.org The regioselectivity of this exchange is crucial, ensuring that the reaction occurs specifically at the desired C-Br bond without affecting the C-F bond. organic-chemistry.org
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional (1D) NMR Analysis (¹H, ¹³C, ¹⁵N)
One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of 3-bromo-6-fluoro-1,2-benzoxazole is expected to show signals corresponding to the three aromatic protons on the benzoxazole (B165842) ring system. Due to the substitution pattern, these protons would appear as a complex multiplet system in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (J-coupling) would be influenced by the adjacent fluorine and bromine atoms, as well as the isoxazole (B147169) ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated. The carbon atom attached to the bromine (C3) would be significantly shielded, appearing at a lower chemical shift compared to other carbons in the heterocyclic ring. Conversely, carbons bonded to the electronegative fluorine and oxygen atoms would be deshielded, appearing at higher chemical shifts. The aromatic carbons would resonate in their characteristic region (typically δ 110-165 ppm). For related 6-fluoro-1,2-benzisoxazole derivatives, carbon signals have been reported in these expected regions nih.govnih.gov.
¹⁵N NMR: Nitrogen-15 NMR, while less common, can offer valuable insight into the electronic environment of the nitrogen atom within the isoxazole ring. The chemical shift of the nitrogen would be characteristic of a doubly bonded nitrogen in a five-membered heterocyclic system. Studies on related halogenated purine (B94841) nucleosides have demonstrated the sensitivity of the ¹⁵N chemical shift to halogen substitution, a principle that would also apply here ijnc.ir.
Two-Dimensional (2D) NMR for Complex Structure Elucidation
For unambiguous assignment of ¹H and ¹³C signals, especially in complex spin systems, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated carbons.
While specific 2D NMR studies for this compound are not available, these methods are routinely applied to confirm the structures of complex heterocyclic systems, including various benzoxazole and benzisoxazole derivatives researchgate.netresearchgate.net.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC/MS, ESI)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula.
The calculated monoisotopic mass of this compound (C₇H₃BrFNO) is 214.9382 Da tandfonline.com. In a typical mass spectrum, the compound would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.
Techniques like Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of such compounds nih.gov. Predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an ESI-MS experiment are detailed in the table below.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 215.94548 |
| [M+Na]⁺ | 237.92742 |
| [M+K]⁺ | 253.90136 |
| [M+NH₄]⁺ | 232.97202 |
| [M-H]⁻ | 213.93092 |
Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. tandfonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. While an experimental spectrum is not available, the expected absorptions for the key functional groups are listed below. The characterization of related benzisoxazole derivatives consistently relies on IR spectroscopy to confirm these structural features nih.gov.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Isoxazole Ring | C=N stretch | 1610 - 1680 |
| Isoxazole Ring | C-O stretch | 1000 - 1300 |
| Fluoro Group | C-F stretch | 1000 - 1400 |
| Bromo Group | C-Br stretch | 500 - 600 |
Table 2: Expected Infrared (IR) absorption frequencies for this compound.
X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies
For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, confirming the atomic connectivity and revealing the molecule's conformation and crystal packing.
Although no crystallographic data for this compound has been reported, this method has been used to confirm the structures of related heterocyclic compounds, providing unequivocal proof of their molecular architecture researchgate.net. Such an analysis would confirm the planarity of the benzoxazole ring system and detail how the molecules arrange themselves in a crystal lattice.
Elemental Analysis for Compositional Verification (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound, this analysis is a crucial final check of its composition. This technique is a standard characterization method for novel benzisoxazole derivatives nih.gov.
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 38.92 |
| Hydrogen | H | 1.40 |
| Nitrogen | N | 6.49 |
Table 3: Calculated elemental composition of this compound (C₇H₃BrFNO).
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing accuracy and computational cost. It is particularly effective for studying the electronic properties of organic molecules. For 3-Bromo-6-fluoro-1,2-benzoxazole, DFT can be employed to build a comprehensive profile of its chemical nature.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometrical optimization. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net This process yields the ground-state equilibrium geometry of the molecule.
Once the geometry is optimized, a detailed analysis of the electronic structure provides critical insights into the molecule's reactivity. Key parameters derived from this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atom, while the hydrogen atoms and the region near the bromine atom might exhibit positive potential. dergipark.org.tr
Table 1: Illustrative Geometrical and Electronic Parameters for this compound (Hypothetical Data)
| Parameter | Hypothetical Value | Description |
| Bond Lengths (Å) | ||
| C-Br | 1.89 | Length of the Carbon-Bromine bond. |
| C-F | 1.35 | Length of the Carbon-Fluorine bond. |
| O-N | 1.42 | Length of the Oxygen-Nitrogen bond in the oxazole ring. |
| **Bond Angles (°) ** | ||
| C-O-N | 108.5 | Angle within the oxazole ring. |
| C-C-F | 119.2 | Angle involving the fluorine substituent. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference, indicating chemical stability. |
Note: The data in this table is for illustrative purposes only and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or computational results for this specific molecule.
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of a molecule. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax). nih.gov Furthermore, vibrational frequencies from IR and Raman spectra can be calculated and scaled to match experimental results, helping to assign specific vibrational modes to functional groups within the molecule. researchgate.net Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also a standard application, providing a powerful tool for structure confirmation. researchgate.net
Beyond spectroscopy, DFT is instrumental in exploring potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a theoretical basis for understanding reaction kinetics and mechanisms. researchgate.net
For a substituted aromatic system like this compound, DFT can predict the most likely sites for further chemical reactions, such as electrophilic aromatic substitution. Analysis of the MEP and calculated atomic charges (e.g., from Natural Bond Orbital analysis) can pinpoint the most nucleophilic or electrophilic centers. dergipark.org.tr This information is crucial for understanding the regioselectivity of reactions. For instance, DFT calculations on similar bromo-substituted heterocyclic compounds have been used to identify the reactivity of specific atoms and functional groups, suggesting that the bromine atom itself could be a key reactive site. researchgate.net This allows chemists to design synthetic routes that favor the formation of a desired isomer.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological macromolecule). researchgate.netnih.gov For this compound, an MD simulation could be used to:
Study its conformational flexibility and the stability of its structure in different solvents.
Investigate its interaction with a biological target, such as an enzyme's active site. MD simulations of benzoxazole (B165842) derivatives docked into protein targets have been used to assess the stability of the protein-ligand complex, providing insights into binding modes and affinity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Activity Relationship (SAR) Investigations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If this compound were part of a library of related compounds being tested for a specific biological effect, a QSAR model could be developed. nih.gov
The process involves:
Calculating a set of molecular descriptors for each compound in the series. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.
Using statistical methods, such as multiple linear regression, to build an equation that correlates these descriptors with the observed activity.
Validating the model to ensure its predictive power.
Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the synthesis of more potent compounds. nih.gov Structure-Activity Relationship (SAR) studies, often informed by QSAR, provide qualitative insights into how specific structural modifications—such as changing the position or type of halogen—affect activity. mdpi.com
Table 2: Illustrative QSAR Descriptors for a Series of Benzoxazole Analogs (Hypothetical Data)
| Compound | Molecular Weight (MW) | LogP | HOMO (eV) | Predicted Activity (pIC₅₀) |
| Analog 1 | 216.01 | 2.85 | -6.50 | 5.2 |
| Analog 2 | 232.05 | 3.10 | -6.45 | 5.5 |
| Analog 3 | 200.15 | 2.50 | -6.65 | 4.9 |
Note: The data in this table is for illustrative purposes only to demonstrate the type of data used in a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
Applications in Advanced Materials Science and Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Heterocycles
The 3-Bromo-6-fluoro-1,2-benzoxazole scaffold is a pivotal intermediate in the construction of more elaborate heterocyclic systems. The benzoxazole (B165842) core itself is a significant structural motif found in numerous natural products and pharmacologically active molecules. nih.govnih.gov The true synthetic utility of this compound, however, lies in the strategic placement of the bromine atom at the 3-position.
The carbon-bromine bond serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organohalides with boronic acids using a palladium catalyst, is a prominent example. rsc.orgdigitellinc.com This reaction allows for the direct formation of carbon-carbon bonds, enabling the attachment of a wide array of substituents (aryl, heteroaryl, alkyl, etc.) to the benzoxazole core. Such modifications are crucial for developing new compounds with tailored electronic, physical, and biological properties. The presence of the fluorine atom can further influence the reactivity of the molecule and the properties of the resulting derivatives.
The general applicability of this synthetic approach allows for the creation of diverse molecular libraries from a single, functionalized precursor like this compound.
Table 1: Representative Synthetic Transformations using Halogenated Heterocycles
This table illustrates the types of complex molecules that can be synthesized from bromo-substituted heterocyclic precursors through common cross-coupling reactions.
| Precursor Type | Reaction Type | Reagent | Product Class |
| Bromo-Aryl Heterocycle | Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl-Substituted Heterocycle |
| Bromo-Aryl Heterocycle | Heck Coupling | Alkene | Alkenyl-Substituted Heterocycle |
| Bromo-Aryl Heterocycle | Buchwald-Hartwig Amination | Amine | Amino-Substituted Heterocycle |
| Bromo-Aryl Heterocycle | Sonogashira Coupling | Terminal Alkyne | Alkynyl-Substituted Heterocycle |
Contributions to Advanced Materials Research (e.g., Electronic Materials and Coatings)
The benzoxazole nucleus is a well-established chromophore utilized in the design of advanced functional materials. nih.gov Derivatives of benzoxazole are noted for their significant photophysical properties, including strong fluorescence and high quantum yields. researchgate.netcapes.gov.br These characteristics make them prime candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent dyes in specialized coatings.
Compounds based on the benzoxazole framework exhibit several key features for materials applications:
Photoluminescence: Many benzoxazole derivatives absorb ultraviolet light and emit in the visible spectrum, with some showing large Stokes shifts. researchgate.netacs.org For instance, certain complex benzoxazole derivatives absorb in the 296–332 nm range and emit between 368–404 nm. researchgate.net
Thermal Stability: The rigid, aromatic structure of the benzoxazole ring system contributes to high thermal stability, a critical requirement for materials used in electronic devices that operate at elevated temperatures. mdpi.com
Tunable Electronic Properties: The electronic and photophysical properties of benzoxazole derivatives can be finely tuned through chemical modification. The introduction of halogen atoms like fluorine is a common and effective strategy to modulate energy levels, enhance stability, and improve the performance of organic electronic materials. nih.gov
The combination of a fluorescent core with the electronic influence of the bromo and fluoro substituents makes this compound an attractive starting point for the synthesis of novel materials with tailored optoelectronic properties.
Table 2: Illustrative Photophysical Properties of Benzoxazole-Based Compounds
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Application Area |
| Naphtho[1,2-d] researchgate.netCurrent time information in Pasuruan, ID.oxazole (B20620) Derivatives | 296–332 nm | 368–404 nm | Fluorescent Materials researchgate.net |
| 2-(2'-Hydroxyphenyl) Benzoxazole | ~335 nm | ~530 nm | Fluorescent Dyes researchgate.net |
| Poly(benzoxazole-imide)s | Not Specified | Not Specified | High-Performance Polymers globalresearchonline.net |
Development of Specialty Chemicals and Agrochemical Precursors
The benzoxazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides. mdpi.comnih.govnih.gov Many commercial pesticides are based on this heterocyclic system due to its broad spectrum of biological activity. mdpi.comnih.gov The strategic introduction of halogen atoms, such as fluorine and bromine, is a well-established method in agrochemical research to enhance the efficacy, metabolic stability, and target specificity of active ingredients. researchgate.net
This compound represents a key precursor for the synthesis of such advanced agrochemicals. The core structure is known to interact with biological targets in plant pathogens, and the halogen substituents play a crucial role in modulating this activity. google.com Research has shown that benzoxazole derivatives are effective against a range of fungal pathogens, including those affecting major crops like cereals and rice. google.com The development of new derivatives from precursors like this compound is an active area of research aimed at overcoming resistance and improving the environmental profile of crop protection agents. mdpi.comresearchgate.net
Table 3: Benzoxazole Derivatives in Agrochemical Research
| Agrochemical Class | Target Pathogen Examples | Mode of Action |
| Benzoxazole Fungicides | Pyricularia oryzae (Rice Blast) | Often involves inhibition of key metabolic enzymes in the fungus. google.com |
| Benzoxazole Fungicides | Helminthosporium spp. (on cereals) | Disruption of fungal cell processes. google.com |
| Benzoxazole Herbicides | Various Grass Species | Inhibition of essential plant enzymes like acetyl-coenzyme A carboxylase. nih.gov |
| Benzoxazole Insecticides | Mythimna separata (Armyworm) | Neurotoxic or metabolic disruption. nih.gov |
Utilization as Probes in Chemical Biology
In the field of chemical biology, small molecules are used as "probes" to investigate and modulate the function of biological systems, such as enzymes and proteins. The benzoxazole scaffold is prominent in this area due to its ability to interact with various biological targets and its inherent fluorescent properties, which can be harnessed for detection and imaging. nih.govglobalresearchonline.net
Derivatives of benzoxazole have been extensively studied as potent inhibitors of various enzymes, effectively acting as chemical probes for their activity. The specific substitutions on the benzoxazole ring are critical for determining the potency and selectivity of these interactions. For example, different benzoxazole derivatives have been designed to inhibit:
Cholinesterases (AChE and BChE): Targets for research into treatments for Alzheimer's disease. mdpi.commdpi.com
Monoamine Oxidases (MAO-A and MAO-B): Enzymes targeted in the treatment of neurodegenerative and psychiatric disorders. researcher.life
VEGFR-2 Kinase: A target in cancer therapy to inhibit the growth of new blood vessels that supply tumors. tandfonline.comnih.gov
The 3-bromo and 6-fluoro substituents of this compound provide specific steric and electronic features that can be exploited to design highly selective and potent probes for biological targets. Furthermore, the fluorescent nature of the benzoxazole core allows for the development of "turn-on" or ratiometric fluorescent probes that signal binding to a target, making them useful tools in biochemical assays and cell imaging. globalresearchonline.net
Table 4: Benzoxazole Derivatives as Probes for Biological Targets (Enzyme Inhibition)
| Benzoxazole Derivative Class | Biological Target | Potency Example (IC₅₀) |
| 2-methylbenzo[d]oxazole derivatives | Monoamine Oxidase B (MAO-B) | 0.0023 µM researcher.life |
| Naphthoxazole-benzenediol derivatives | Acetylcholinesterase (AChE) | 58 nM mdpi.com |
| Benzoxazole-Oxadiazole analogues | Butyrylcholinesterase (BuChE) | 7.20 µM mdpi.com |
| Substituted Benzoxazole-Ureas | VEGFR-2 Kinase | 97.38 nM tandfonline.com |
Emerging Research Trends and Future Perspectives in 1,2 Benzoxazole Chemistry
Development of Novel Synthetic Methodologies for Halogenated Benzisoxazoles
The synthesis of halogenated 1,2-benzoxazoles, such as 3-Bromo-6-fluoro-1,2-benzoxazole, has evolved significantly, moving from traditional methods to more sophisticated and efficient strategies. Traditional approaches for constructing the 1,2-benzisoxazole (B1199462) core often rely on the cyclization of appropriately substituted precursors, primarily through either C-O bond or N-O bond formation. chim.it For instance, a common strategy involves the base-promoted cyclization of o-substituted aryl oximes. chim.it
However, recent research emphasizes the development of novel methodologies that offer greater efficiency, milder reaction conditions, and improved functional group tolerance, which are critical for the synthesis of complex molecules. These modern approaches include:
Catalytic Systems: The use of transition metal catalysts, such as platinum, has been explored to facilitate the synthesis of benzoxazoles from 2-aminophenols and halogenated nitriles. bath.ac.ukhud.ac.uk This catalytic approach allows for greater flexibility in reaction conditions compared to non-catalyzed methods. bath.ac.ukhud.ac.uk Other catalytic systems, like those using samarium triflate, have been employed for the synthesis of benzoxazoles under mild, aqueous conditions, aligning with the principles of green chemistry. organic-chemistry.org
One-Pot Procedures: To improve efficiency and reduce waste, "one-pot" synthesis methods are increasingly favored. For example, a one-pot method has been developed for preparing 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, a related compound. google.com This procedure combines oximation and cyclization steps without isolating intermediates, simplifying the process, increasing yield, and reducing costs and environmental impact by replacing traditional reagents like triethylamine (B128534) with alkali metal hydroxides. google.com
N-O Bond Formation Strategies: A prominent route to 1,2-benzisoxazoles is through N-O bond formation. chim.it This is often achieved by the cyclization of 2-hydroxyaryl oximes where the oxime's hydroxyl group is activated towards substitution. chim.it Another advanced method in this category is the divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines, which can proceed through an N-Cl imine intermediate to form the benzisoxazole ring under anhydrous conditions. organic-chemistry.org
These evolving synthetic strategies are crucial for accessing complex halogenated benzisoxazoles, providing chemists with the tools to build libraries of these valuable compounds for further investigation.
Integration of Advanced Characterization Approaches for Structural Complexity
The structural confirmation of a complex molecule like this compound, with its specific substitution pattern, requires the integration of multiple advanced analytical techniques. While basic 1D NMR (¹H and ¹³C) is fundamental, the complexity of halogenated aromatic systems necessitates more sophisticated approaches for unambiguous characterization.
Advanced 2D NMR techniques are indispensable for elucidating the precise connectivity and spatial relationships of atoms. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the benzene (B151609) ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are vital for definitively assigning the positions of the fluoro and bromo substituents on the benzisoxazole core.
Mass spectrometry provides essential information on molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₇H₃BrFNO). Furthermore, advanced techniques can predict properties like the collision cross-section (CCS), which relates to the ion's shape in the gas phase. uni.lu
Predicted Collision Cross Section (CCS) Data uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 215.94548 | 133.2 |
| [M+Na]⁺ | 237.92742 | 148.9 |
| [M-H]⁻ | 213.93092 | 139.7 |
Continued Exploration of Theoretical Predictions in Chemical Design and Reactivity
Computational chemistry has become a cornerstone of modern chemical research, providing deep insights that guide the design and synthesis of new molecules. For the 1,2-benzoxazole class, theoretical studies are crucial for understanding structure, stability, and reactivity.
Density Functional Theory (DFT) calculations are widely used to model the electronic structure of benzoxazole (B165842) derivatives. acs.org These calculations can predict molecular geometries, orbital energies, and spectroscopic properties, offering a theoretical benchmark for experimental results. acs.orgfrontiersin.org For instance, computational studies on bis(benzoxazole)-based systems have been used to perform ground-state and excited-state molecular dynamics simulations, elucidating complex behaviors like photochemical E-Z isomerization. acs.orgnih.gov This level of detailed understanding of molecular motion is critical for designing functional molecular systems. nih.gov
Theoretical predictions also play a vital role in understanding reaction mechanisms. By modeling potential reaction pathways, chemists can predict the feasibility of a proposed synthesis, identify potential side products, and optimize reaction conditions before undertaking extensive lab work. acs.org For example, understanding the thermodynamics and kinetics of the cyclization and N-O bond formation steps in the synthesis of this compound can lead to more rational and efficient synthetic routes.
Furthermore, simple predictive models can estimate key physicochemical properties. The predicted XlogP value, a measure of lipophilicity, is a critical parameter in medicinal chemistry for forecasting a compound's potential pharmacokinetic behavior. uni.lu The continued development and application of these theoretical tools are essential for accelerating the discovery and optimization of novel benzisoxazole-based compounds.
Interdisciplinary Collaboration in 1,2-Benzoxazole Research
The 1,2-benzoxazole scaffold is not merely of interest to synthetic chemists; its significance extends across multiple scientific disciplines, making interdisciplinary collaboration essential for realizing its full potential. The most prominent area of collaboration is in medicinal chemistry . nih.gov
The benzisoxazole ring is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity. nih.gov This has led to the development of benzisoxazole derivatives with diverse pharmacological activities, including anticonvulsant, antitubercular, antibacterial, and antifungal properties. nih.govnih.gov The introduction of halogen atoms can significantly modulate a compound's activity; for example, halogenation at the 5-position of the benzisoxazole ring was found to increase the anticonvulsant activity of certain derivatives. nih.gov The synthesis of a molecule like this compound is therefore often the starting point for a collaboration between synthetic chemists, who create the molecule, and pharmacologists and biologists, who test its activity and elucidate its mechanism of action.
Collaborations also extend to combating antimicrobial resistance. Research has shown that metal complexes of benzoxazole derivatives can enhance the activity of existing antibiotics against multidrug-resistant bacteria. nih.gov This work involves coordination chemistry, microbiology, and pharmacology to design and evaluate new therapeutic strategies. nih.gov
Beyond medicine, benzoxazole derivatives are finding applications in materials science . Their conjugated electronic systems make them suitable candidates for use as fluorophores and in organic electronics. frontiersin.org The development of these materials requires collaboration between synthetic chemists, who design and prepare the compounds, and materials scientists, who characterize their physical and photophysical properties and integrate them into devices.
This collaborative spirit, which bridges the gap between fundamental chemical synthesis and applied biological and material sciences, is a driving force in modern 1,2-benzoxazole research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-6-fluoro-1,2-benzoxazole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of 2-aminophenol derivatives. For example, bromine and fluorine substituents can be introduced via electrophilic substitution or halogen-exchange reactions. Sodium methoxide (NaOMe) is a common base for deprotonation, while controlled temperatures (80–120°C) under reflux prevent side reactions like over-halogenation .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry of halogenating agents (e.g., N-bromosuccinimide for bromine). Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and regioselectivity.
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- X-ray crystallography (using SHELX software for refinement) confirms bond lengths, angles, and substituent positions .
- NMR spectroscopy : NMR identifies fluorine chemical shifts (~-110 ppm for aromatic F), while NMR detects coupling patterns between adjacent protons .
- High-resolution mass spectrometry (HRMS) verifies molecular formula (CHBrFNO) with <2 ppm error .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of bromine and fluorine substituents in electrophilic substitution reactions?
- Bromine : Acts as a strong electron-withdrawing group, directing incoming electrophiles to the meta position. Its steric bulk may hinder reactions at adjacent sites.
- Fluorine : Despite being electronegative, its resonance-donating effects activate the ortho/para positions. Competition between these effects requires DFT calculations to predict regioselectivity .
- Experimental validation : Use kinetic isotope effects or isotopic labeling (e.g., ) to track substitution pathways .
Q. How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives?
- Case study : Conflicting data on antibacterial activity may arise from variations in bacterial strains, assay conditions (e.g., pH, solvent), or impurities. For this compound:
- Reproduce assays under standardized conditions (CLSI guidelines).
- Use docking simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., DNA gyrase) .
- Validate via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. What strategies improve the accuracy of collision cross-section (CCS) predictions for this compound in ion mobility spectrometry?
- Data source : Predicted CCS values for [M+H] (138.1 Ų) and [M-H] (138.7 Ų) were derived using computational tools like MOBCAL .
- Calibration : Compare experimental CCS (via drift-tube ion mobility) with theoretical models. Adjust for adduct-specific effects (e.g., Na vs. NH) using correction factors .
- Software : Mercury CSD 2.0 visualizes conformational ensembles to refine CCS predictions .
Methodological Considerations
Q. How can crystallographic data from this compound be leveraged in drug design?
- Approach :
- Use SHELXL for refining high-resolution crystal structures, focusing on halogen bonding (Br···O/N interactions) critical for target engagement .
- Analyze packing motifs (via Mercury CSD) to predict solubility and stability .
- Overlay structures with similar benzoxazoles to identify pharmacophore features .
Q. What analytical techniques are critical for detecting decomposition products under thermal stress?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for nitro-benzoxazoles) .
- LC-MS/MS : Identify degradation byproducts (e.g., debromination or oxidation products) using fragmentation patterns .
- Solid-state NMR : Monitor crystallinity loss or polymorph transitions during heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
